N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide
Description
N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a furan ring, a piperazine ring, and an oxane moiety, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c18-16(22)14-9-15(25-12-14)10-19-17(23)21-5-3-20(4-6-21)11-13-1-7-24-8-2-13/h9,12-13H,1-8,10-11H2,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLTWGVLOGQPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCN(CC2)C(=O)NCC3=CC(=CO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Furan Derivative: The initial step involves the synthesis of the 4-carbamoylfuran-2-ylmethyl intermediate. This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the carbamoyl group.
Piperazine Derivative Synthesis: The next step involves the preparation of the piperazine derivative. This can be synthesized by reacting piperazine with oxan-4-ylmethyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step is the coupling of the furan and piperazine derivatives. This can be achieved through a nucleophilic substitution reaction, where the furan derivative is reacted with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield.
Use of Catalysts and Solvents: Employing efficient catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research may focus on its effects on enzymes, receptors, or other molecular targets involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide depends on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.
N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is unique due to its combination of a furan ring, piperazine ring, and oxane moiety This unique structure imparts specific chemical properties and potential biological activities that may not be present in similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
